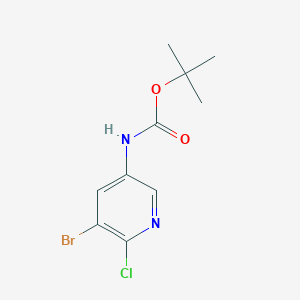

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

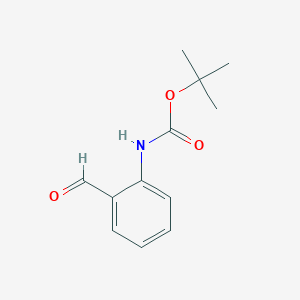

The compound tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and have been utilized in the synthesis of biologically active compounds, such as omisertinib (AZD9291) . These derivatives are characterized by the presence of a tert-butyl carbamate group, which is a common protecting group for amines in organic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and reduction steps . These methods demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations . Similarly, the structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was investigated using both Hartree-Fock and DFT calculations .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, these compounds can be involved in cyclopropanation reactions, as demonstrated in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . The versatility in chemical reactions highlights the utility of tert-butyl carbamate derivatives in complex organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of a sulfonyl group in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate affects the bond lengths and angles, indicating strong interactions within the molecule . The vibrational frequencies and conformational stability of these compounds have been studied using vibrational spectroscopy and computational methods, providing insights into their chemical behavior .

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis Techniques

- Isomorphous Crystal Structures : The study on chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveals insights into crystal structures formed through hydrogen and halogen bonds, indicating the compound's potential in crystallography and materials science (Baillargeon et al., 2017).

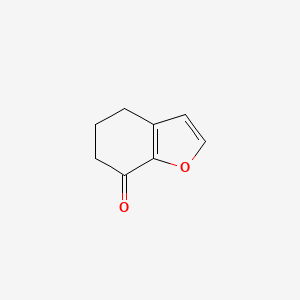

- Synthesis of 2-Amido Substituted Furan : Research demonstrates the preparation and Diels‐Alder reaction of tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, highlighting the compound's relevance in organic synthesis and medicinal chemistry applications (Padwa et al., 2003).

Chemical Reactions and Mechanisms

- Palladium-Catalysed Amination : A notable study outlines a one-pot tandem palladium-catalysed amination and intramolecular amidation process involving tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This showcases the compound's utility in facilitating complex chemical reactions (Jeremy P. Scott, 2006).

- Hydrogen Bond Analysis : Research on carbamate derivatives emphasizes the interplay of strong and weak hydrogen bonds in structuring molecular assemblies, suggesting applications in understanding molecular interactions and designing novel materials (Das et al., 2016).

Photocatalysis and Organic Synthesis

- Photocatalyzed Amination : A study introduces a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, opening avenues for the synthesis of 3-aminochromones under mild conditions. This highlights potential applications in photocatalysis and the synthesis of biologically active compounds (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNAOYQNEWLLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464178 |

Source

|

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405939-59-5 |

Source

|

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)